1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with acetophenone in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl and methoxy groups make it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its anti-inflammatory and antioxidant properties make it a subject of interest in biological studies.
Industry: It is used in the synthesis of pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone can be compared with other similar compounds such as:
2-Hydroxy-4-methoxyacetophenone: Similar structure but lacks the phenyl group.
4-Hydroxy-2-methoxybenzaldehyde: Similar functional groups but different core structure.
2-Hydroxy-4-methoxybenzaldehyde: Similar functional groups but different core structure.
The uniqueness of this compound lies in its combination of hydroxyl, methoxy, and phenyl groups, which contribute to its diverse pharmacological properties and reactivity .
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMYJTSWNPZKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379613 | |
Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18439-96-8 | |
Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXY-4-METHOXYPHENYL)-2-PHENYLETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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